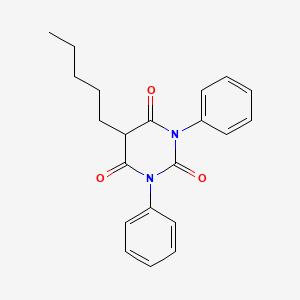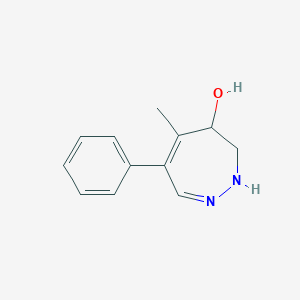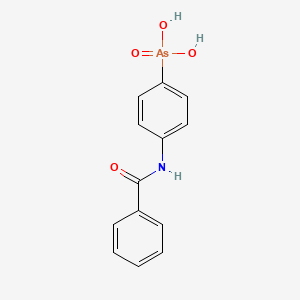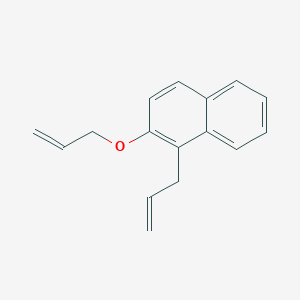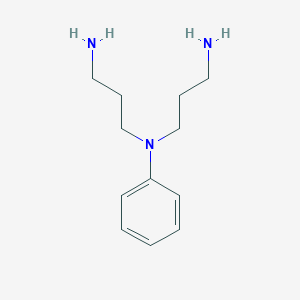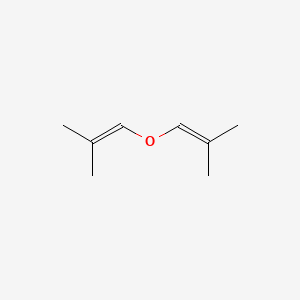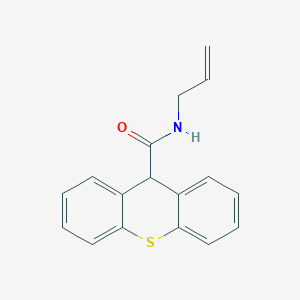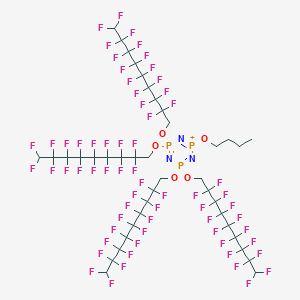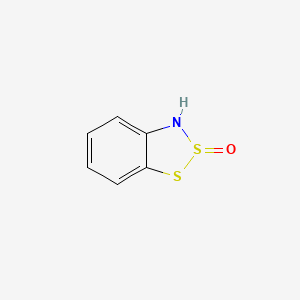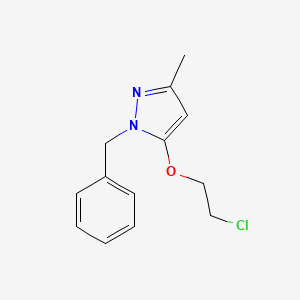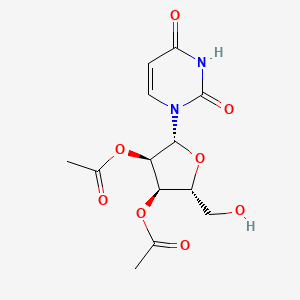
2',3'-di-O-acetyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Di-O-acetyluridine is a nucleoside derivative, specifically a protected nucleoside with open NH2/OH groups . It is a modified form of uridine, where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are acetylated. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-di-O-acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,3’-di-O-acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Di-O-acetyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding uridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under mild conditions.
Major Products Formed:
Hydrolysis: Yields uridine.
Substitution: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Aplicaciones Científicas De Investigación
2’,3’-Di-O-acetyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 2’,3’-di-O-acetyluridine involves its conversion to uridine in vivo. Once converted, uridine can participate in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. The acetylation protects the molecule during transport and enhances its bioavailability .
Comparación Con Compuestos Similares
2’,3’,5’-Tri-O-acetyluridine: Another acetylated derivative of uridine with three acetyl groups.
5’-O-ketoleucyl-2’,3’-di-O-acetyluridine: A compound that combines uridine with ketoleucine for enhanced therapeutic effects.
Uniqueness: 2’,3’-Di-O-acetyluridine is unique due to its specific acetylation pattern, which provides a balance between protection and reactivity. This makes it a valuable intermediate in the synthesis of other nucleoside analogs and a useful tool in biochemical research.
Propiedades
Fórmula molecular |
C13H16N2O8 |
|---|---|
Peso molecular |
328.27 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H16N2O8/c1-6(17)21-10-8(5-16)23-12(11(10)22-7(2)18)15-4-3-9(19)14-13(15)20/h3-4,8,10-12,16H,5H2,1-2H3,(H,14,19,20)/t8-,10-,11-,12-/m1/s1 |
Clave InChI |
BUHMZKLSFGZBHP-HJQYOEGKSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=CC(=O)NC2=O)CO |
SMILES canónico |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)
